3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate
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Overview
Description
1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is a complex organic compound that features a piperidine ring, a pyridine ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Attachment of the Butynyl Group: The butynyl group can be attached through alkylation reactions.
Acetylation: The final step involves acetylation to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the acetate group.
Scientific Research Applications
1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidinones and spiropiperidines.
Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide and pyridoxine.
Uniqueness
1-ETHYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H26N2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[3-methyl-6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-3-yl] acetate |
InChI |
InChI=1S/C19H26N2O2/c1-4-19(3,23-16(2)22)11-8-14-21-13-6-5-10-18(21)17-9-7-12-20-15-17/h7,9,12,15,18H,4-6,10,13-14H2,1-3H3 |
InChI Key |
ZENQODAVRHWOBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CCN1CCCCC1C2=CN=CC=C2)OC(=O)C |
Origin of Product |
United States |
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